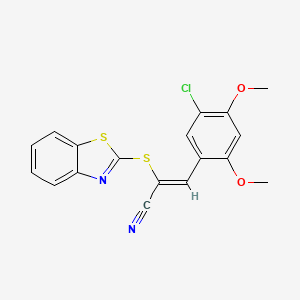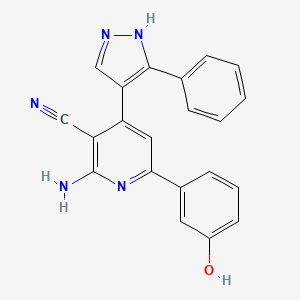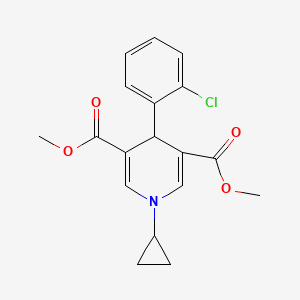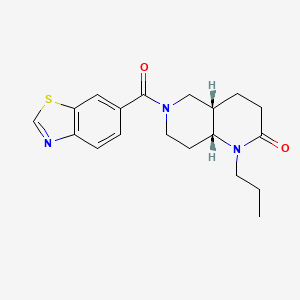
2-(1,3-benzothiazol-2-ylthio)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylthio)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile, commonly known as BTA-EG6, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein-protein interaction between Bcl-2 family members and has shown promising results in preclinical studies.
Mécanisme D'action
BTA-EG6 binds to the hydrophobic groove of Bcl-2 family proteins, preventing the interaction between pro-apoptotic and anti-apoptotic members of the family. This leads to the activation of the intrinsic apoptotic pathway, resulting in caspase activation and cell death.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy in preclinical studies. In addition, BTA-EG6 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BTA-EG6 is its specificity for Bcl-2 family proteins, which reduces the risk of off-target effects. However, like many small molecule inhibitors, BTA-EG6 has limitations in terms of its pharmacokinetics and bioavailability, which can limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for BTA-EG6 in cancer patients.
Orientations Futures
For BTA-EG6 research include optimization of its pharmacokinetics and bioavailability, as well as further preclinical and clinical studies to determine its efficacy in cancer patients. In addition, BTA-EG6 may have potential applications in other diseases where dysregulation of apoptosis is a contributing factor, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
BTA-EG6 can be synthesized through a multistep process involving the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 5-chloro-2,4-dimethoxybenzaldehyde and acrylonitrile. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
BTA-EG6 has been extensively studied in the field of cancer research due to its ability to inhibit the protein-protein interaction between Bcl-2 family members. Bcl-2 family proteins play a critical role in regulating apoptosis, or programmed cell death, and are often dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. By inhibiting the interaction between Bcl-2 family members, BTA-EG6 can induce apoptosis in cancer cells and enhance the efficacy of chemotherapy.
Propriétés
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S2/c1-22-15-9-16(23-2)13(19)8-11(15)7-12(10-20)24-18-21-14-5-3-4-6-17(14)25-18/h3-9H,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBPUGFNKVMDNX-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)SC2=NC3=CC=CC=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\SC2=NC3=CC=CC=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5489840.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5489847.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)

![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)